Cas no 111359-29-6 (6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine)
![6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine structure](https://ja.kuujia.com/scimg/cas/111359-29-6x500.png)
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine
- 6-Methoxy-N,N-dimethyl-1-benzothiophen-2-amine
- (6-methoxy-benzo[b]thiophen-2-yl)-dimethyl-amine
- 2-(dimethylamino)-6-methoxybenzothiophene
- 2-dimethylamino-6-methoxybenzo[b] thiophene
- 2-dimethylamino-6-methoxybenzothiophene
- ACMC-20mea6
- AK142599
- Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-
- CTK0G1820
- N-(6-methoxy-1-benzothien-2-yl)-N,N-dimethylamine
- SureCN6142155
- 2-N,N-Dimethylamino-6-methoxybenzo[b]thiophene
-
- インチ: InChI=1S/C11H13NOS/c1-12(2)11-6-8-4-5-9(13-3)7-10(8)14-11/h4-7H,1-3H3
- InChIKey: ZCAAGYZRPASSPU-UHFFFAOYSA-N
- SMILES: CN(C)C1=CC2=CC=C(OC)C=C2S1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.184±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 69-70 ºC (ethanol )
- Solubility: 極微溶性(0.12 g/l)(25ºC)、
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM157391-1g |
6-methoxy-N,N-dimethylbenzo[b]thiophen-2-amine |
111359-29-6 | 98% | 1g |
$*** | 2023-04-03 | |
Alichem | A169004389-1g |
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine |
111359-29-6 | 98% | 1g |
$657.20 | 2023-09-04 | |
Chemenu | CM157391-1g |
6-methoxy-N,N-dimethylbenzo[b]thiophen-2-amine |
111359-29-6 | 98% | 1g |
$720 | 2021-06-08 | |
Ambeed | A129450-1g |
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine |
111359-29-6 | 98% | 1g |
$614.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757243-1g |
6-Methoxy-n,n-dimethylbenzo[b]thiophen-2-amine |
111359-29-6 | 98% | 1g |
¥5587.00 | 2024-08-09 |
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amineに関する追加情報
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine: A Comprehensive Overview
The compound with CAS No. 111359-29-6, commonly referred to as 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a methoxy group at the 6-position and dimethylamino group at the 2-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various research and industrial applications.
Benzo[b]thiophenes are known for their aromatic stability and versatile reactivity, which makes them ideal candidates for exploring novel chemical reactions and designing advanced materials. The 6-methoxy substitution in this compound introduces electron-donating effects, enhancing the molecule's reactivity and stability. Furthermore, the N,N-dimethylamino group at the 2-position contributes to the compound's ability to act as a nucleophile or participate in hydrogen bonding, depending on the reaction conditions.
Recent studies have highlighted the potential of 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its role as a building block for constructing functional polymers and low-dimensional materials. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can be used as a precursor for synthesizing highly conductive polymer films with applications in flexible electronics.
In addition to its material science applications, 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine has shown promise in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a potential lead compound for drug discovery. A 2023 research article in *Journal of Medicinal Chemistry* reported that this compound exhibits moderate inhibitory activity against certain kinase enzymes, suggesting its potential as an anti-cancer agent.
The synthesis of 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine involves a multi-step process that typically starts with the preparation of benzo[b]thiophene derivatives followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis routes, reducing production costs and improving yield. For example, a 2023 study in *Chemical Communications* introduced a palladium-catalyzed coupling reaction that facilitates the construction of this compound with high precision.
From an environmental perspective, understanding the degradation pathways and ecological impact of 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is crucial for its sustainable use. Preliminary studies indicate that this compound undergoes microbial degradation under aerobic conditions, suggesting its potential biodegradability. However, further research is required to fully assess its environmental fate and toxicity.
In conclusion, 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine (CAS No. 111359-29-6) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications in materials science, pharmacology, and organic synthesis. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing technological and medical innovations.
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